Ipomoeassin B is a naturally occurring resin glycoside, primarily derived from the plant species Ipomoea. It is part of a larger family of compounds known for their cytotoxic properties, particularly against cancer cells. This compound has garnered attention due to its unique structural features and potential therapeutic applications.
Ipomoeassin B is isolated from the roots of various Ipomoea species, which are known for their traditional medicinal uses. The compound's biological activities have been explored in various studies, highlighting its significance in pharmacological research.
Ipomoeassin B belongs to the class of compounds known as resin glycosides. These are characterized by their complex structures, which typically include a sugar moiety linked to a lipid or phenolic component. This classification underscores the compound's potential for diverse biological activities.
The total synthesis of Ipomoeassin B has been achieved through several methodologies, with the ring-closing metathesis (RCM) being a prominent technique. This method allows for the formation of macrocyclic structures, which are essential in the synthesis of resin glycosides.
Fürstner's group pioneered the first total synthesis of Ipomoeassin B using RCM reactions that facilitate the formation of macrocycles at specific bonds within the aglycone structure. The synthetic route involves multiple steps, including:
This synthetic pathway demonstrates efficiency and scalability, making it suitable for further analog development .
The molecular structure of Ipomoeassin B is characterized by a complex arrangement involving a disaccharide linkage and a lipid portion. The specific stereochemistry and functional groups contribute to its biological activity.
The empirical formula for Ipomoeassin B is C₃₁H₄₆O₁₈, indicating a significant number of carbon and oxygen atoms typical for glycosidic compounds. The compound's molecular weight is approximately 658 g/mol, reflecting its large and intricate structure.
The synthesis of Ipomoeassin B involves several key reactions:
The reactions are carefully controlled to ensure regioselectivity and stereoselectivity, which are critical for maintaining the integrity of the final product .
Ipomoeassin B exhibits its cytotoxic effects primarily through interaction with cellular mechanisms involved in protein translocation. It disrupts Sec61-mediated protein biogenesis at the endoplasmic reticulum, leading to cell death.
Experimental studies indicate that Ipomoeassin B binds to Sec61α, significantly inhibiting protein translocation processes essential for cell survival. This mechanism highlights its potential as a therapeutic agent in cancer treatment .
Ipomoeassin B is typically found as a white to off-white solid at room temperature. Its solubility varies depending on solvent polarity, with better solubility observed in organic solvents compared to water.
Relevant analyses have shown that modifications in structure can significantly affect its biological activity and stability .
Ipomoeassin B has significant potential in medicinal chemistry and pharmacology due to its cytotoxic properties against cancer cells. Research continues into its applications as:
The ongoing exploration of analogs and derivatives may further enhance its therapeutic efficacy and broaden its applications in clinical settings .
Ipomoeassin B is a macrocyclic resin glycoside belonging to the ipomoeassin family (A–F), a class of amphipathic glycolipids exclusively isolated from plants in the Convolvulaceae family, notably Ipomoea squamosa. Resin glycosides are characterized by an oligosaccharide core glycosidically linked to a long-chain hydroxy fatty acid (aglycone), which typically forms a macrolactone ring via intramolecular esterification. The ipomoeassins are distinguished by their exceptional cytotoxicity against cancer cell lines, with ipomoeassin B exhibiting significant but variable potency compared to its congeners. This family represents a structurally unique scaffold in natural product chemistry due to the embedding of a disaccharide (typically glucose and fucose units) within a macrocyclic ring decorated with ester-linked unsaturated acyl groups [4] [7].
Ipomoeassin B was first isolated in 2005 from the leaves of Ipomoea squamosa collected in the Suriname rainforest, alongside ipomoeassins A, C, D, and E. Early pharmacological screening revealed its potent growth-inhibitory effects against the A2780 human ovarian cancer cell line, with an IC₅₀ value of 280 nM. This positioned it as moderately potent within the ipomoeassin series, where activities ranged from 35 nM (ipomoeassin D) to >1 µM (ipomoeassin C). The initial bioactivity profile suggested a structure-dependent mechanism distinct from conventional chemotherapeutics, as evidenced by unique cytotoxicity patterns in the NCI-60 cell line screen for ipomoeassin A, a structural analogue of ipomoeassin B [1] [6] [8].
Ipomoeassin B’s structure (C₅₇H₈₂O₁₈; molecular weight 1067 g/mol) shares the core macrocyclic architecture of the family: a 20-membered macrolactone ring formed between the C-3 hydroxyl of the fucosyl unit and the carboxy group of the aglycone (4,11-dihydroxy-tetradecanoic acid, "jalapinolic acid" derivative). Key distinguishing features include:
Table 1: Structural Comparison of Ipomoeassin B with Key Congeners
Congener | R₁ (Fuc-4-OH) | R₂ (Aglycone C-5) | Aglycone Tail Length | C-4 Ketone |
---|---|---|---|---|
Ipomoeassin B | H | OH | C₁₄ (n=3) | Yes |
Ipomoeassin A | Ac | OH | C₁₄ (n=3) | Yes |
Ipomoeassin E | H | OAc | C₁₄ (n=3) | Yes |
Ipomoeassin D | Ac | OAc | C₁₄ (n=3) | Yes |
Ipomoeassin F | Ac | OH | C₁₆ (n=5) | Yes |
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: